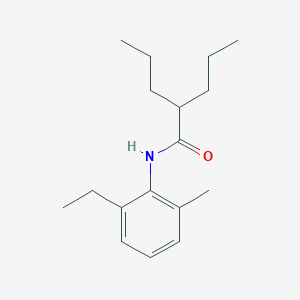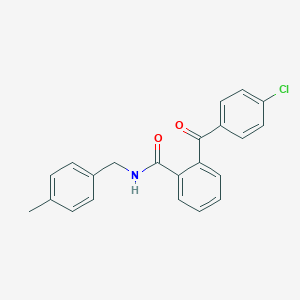
2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide, also known as BML-210, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the family of benzamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mechanism of Action
2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and heat shock protein 90 (HSP90), which are involved in the regulation of gene expression and protein folding, respectively. 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide has been shown to induce changes in the expression of various genes and proteins involved in cell growth, survival, and apoptosis. It has been found to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2. 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide has also been shown to inhibit the expression of genes involved in cell cycle progression, such as cyclin D1 and CDK4.
Advantages and Limitations for Lab Experiments
2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide has several advantages for lab experiments, including its high potency and specificity for cancer cells. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential to cause toxicity in normal cells at high concentrations.
Future Directions
There are several future directions for the study of 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential as a therapeutic agent in clinical trials. Furthermore, the combination of 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide with other anti-cancer drugs may enhance its efficacy and reduce its toxicity. Overall, 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent for the treatment of cancer.
Synthesis Methods
2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide can be synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The resulting intermediate product can then be reacted with benzoyl chloride to yield 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide. Another method involves the reaction of 4-methylbenzylamine with 2-(4-chlorobenzoyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to produce 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide.
Scientific Research Applications
2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia. 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth and metastasis.
properties
Molecular Formula |
C22H18ClNO2 |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-(4-chlorobenzoyl)-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H18ClNO2/c1-15-6-8-16(9-7-15)14-24-22(26)20-5-3-2-4-19(20)21(25)17-10-12-18(23)13-11-17/h2-13H,14H2,1H3,(H,24,26) |
InChI Key |
WRHSJXHJXYVDPV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




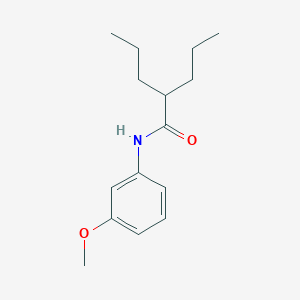
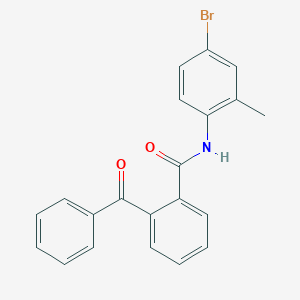
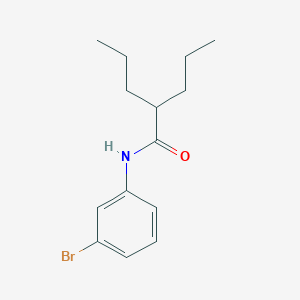


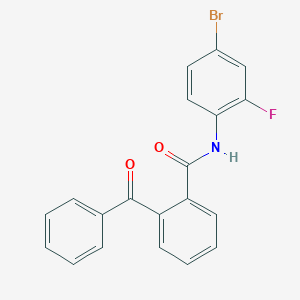
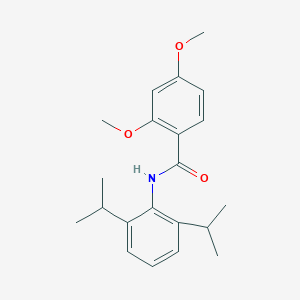
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B290342.png)
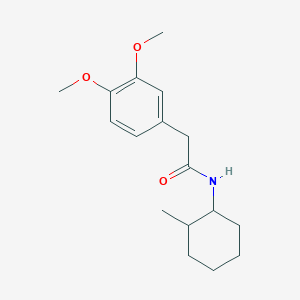
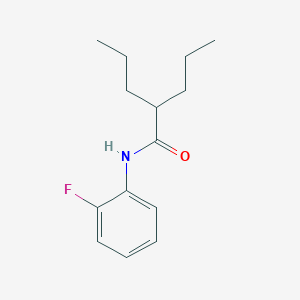
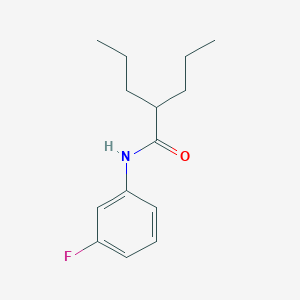
![2-benzoyl-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B290347.png)
